3-[(2-Cyanoethyl)sulfamoyl]benzoic acid
Description
Significance of Sulfamoylbenzoic Acid Scaffolds in Modern Chemical Research
The sulfamoylbenzoic acid scaffold is a cornerstone in medicinal chemistry, recognized for its role in the development of a wide range of therapeutic agents. nih.govcancer.gov The sulfonamide group, a key feature of this scaffold, is a bioisostere of the carboxylic acid group and is prevalent in a multitude of FDA-approved drugs. nih.gov This is attributed to its ability to form strong hydrogen bonds and interact with biological targets. Research has demonstrated the utility of sulfamoylbenzoic acid derivatives in targeting various enzymes and receptors. For instance, certain derivatives have been developed as potent and selective agonists for the lysophosphatidic acid (LPA) receptor 2 (LPA2), which is implicated in processes such as cell survival and mucosal protection. nih.govacs.org Other studies have explored N-substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammatory processes. researchgate.net The versatility of this scaffold allows for systematic modifications to fine-tune pharmacological activity, making it a valuable starting point for drug discovery programs. nih.govgoogle.com
Overview of Cyanoethyl-Substituted Benzoic Acid Derivatives in Organic Chemistry
The introduction of a cyanoethyl group to a benzoic acid derivative can significantly influence its chemical properties and reactivity. The cyano group is a strong electron-withdrawing group, which can impact the acidity of the carboxylic acid. libretexts.org Specifically, electron-withdrawing substituents on the benzene (B151609) ring of benzoic acid tend to increase its acidity by stabilizing the conjugate base. libretexts.org From a synthetic standpoint, the cyanoethyl group offers a versatile handle for further chemical transformations. The nitrile functionality can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, providing a gateway to a diverse range of chemical structures. While the broader class of cyano-substituted benzoic acids has been explored, the specific contributions of a 2-cyanoethyl substituent on the sulfamoyl nitrogen are less well-documented, presenting an area ripe for investigation.
Current Research Landscape and Unaddressed Questions Pertaining to 3-[(2-Cyanoethyl)sulfamoyl]benzoic Acid
A review of the current scientific literature reveals a notable lack of specific research focused on this compound. While its constituent parts, the sulfamoylbenzoic acid scaffold and the cyanoethyl group, are well-established in their respective chemical contexts, the unique combination of these moieties in this particular isomeric form remains largely unexplored. This presents several unaddressed questions for the research community. For example, what are the specific biological targets of this compound, given the known activities of other sulfamoylbenzoic acid derivatives? nih.govresearchgate.net How does the presence of the cyanoethyl group modulate the binding affinity and selectivity for these targets compared to other N-substituted analogs? Furthermore, the synthetic accessibility and reactivity of this compound have not been systematically investigated, leaving open questions about its potential as a building block in more complex molecular architectures.
Interdisciplinary Relevance of the this compound Scaffold
The potential interdisciplinary relevance of the this compound scaffold is significant, spanning from medicinal chemistry to materials science. In the realm of drug discovery, its structural similarity to known bioactive molecules suggests its potential as a lead compound for the development of new therapeutics. nih.govnih.gov The combination of the acidic benzoic acid moiety, the hydrogen-bonding capable sulfonamide group, and the reactive cyanoethyl tail offers a unique set of functionalities for probing biological systems. Beyond its potential pharmacological applications, the cyano group also opens up possibilities in materials science. Nitrile-containing compounds can be utilized in the synthesis of polymers and other advanced materials, suggesting that this compound could serve as a monomer or a functional additive. The exploration of this scaffold could therefore lead to discoveries that bridge the gap between different scientific disciplines.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C10H10N2O4S |
| Molecular Weight | 254.26 g/mol |
| IUPAC Name | This compound |
| CAS Number | 85334-79-8 |
| Appearance | White to off-white solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Sparingly soluble in water (predicted) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
852296-87-8 |
|---|---|
Molecular Formula |
C10H10N2O4S |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
3-(2-cyanoethylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C10H10N2O4S/c11-5-2-6-12-17(15,16)9-4-1-3-8(7-9)10(13)14/h1,3-4,7,12H,2,6H2,(H,13,14) |
InChI Key |
UIYOLXUUWLHYMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCC#N)C(=O)O |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization of 3 2 Cyanoethyl Sulfamoyl Benzoic Acid
Vibrational Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 3-[(2-Cyanoethyl)sulfamoyl]benzoic acid is predicted to exhibit a series of characteristic absorption bands corresponding to its constituent functional moieties.
The carboxylic acid group gives rise to a very broad O-H stretching vibration, typically observed in the 2500-3300 cm⁻¹ region, which often overlaps with C-H stretching vibrations libretexts.orgorgchemboulder.comvscht.cz. This broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids commonly form in the solid state orgchemboulder.comspectroscopyonline.com. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong absorption band. For aromatic carboxylic acids, this band typically appears between 1710 and 1680 cm⁻¹ when the acid is in a dimeric, hydrogen-bonded form libretexts.orgspectroscopyonline.com. The C-O stretching vibration of the carboxylic acid group is anticipated to be in the 1320-1210 cm⁻¹ range orgchemboulder.com.
The sulfonamide group (-SO₂NH-) also presents distinct vibrational modes. Strong asymmetric and symmetric stretching vibrations of the S=O bonds are expected, typically appearing in the ranges of 1385-1313 cm⁻¹ and 1161-1149 cm⁻¹, respectively nih.govrsc.org. The S-N stretching vibration is generally weaker and can be found in the 961-906 cm⁻¹ region nih.gov.
The nitrile group (C≡N) is characterized by a sharp, medium-intensity absorption band in a relatively uncongested region of the spectrum, making it easily identifiable. For conjugated nitriles, this stretching vibration is typically observed around 2230 cm⁻¹ libretexts.org.
Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would appear just below this value. Bending vibrations for the aromatic ring and other groups will populate the fingerprint region below 1600 cm⁻¹.
Table 1: Predicted FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity |
|---|---|---|---|
| 3300-2500 | Carboxylic Acid | O-H Stretch (H-bonded) | Broad, Strong |
| ~3100-3000 | Aromatic | C-H Stretch | Medium to Weak |
| ~2950-2850 | Aliphatic (Ethyl) | C-H Stretch | Medium to Weak |
| ~2230 | Nitrile | C≡N Stretch | Medium, Sharp |
| 1710-1680 | Carboxylic Acid | C=O Stretch (Dimeric) | Strong |
| 1385-1313 | Sulfonamide | S=O Asymmetric Stretch | Strong |
| 1320-1210 | Carboxylic Acid | C-O Stretch | Medium |
Raman Spectroscopy
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the nitrile (C≡N) stretching vibration is expected to be prominent, typically appearing in the 2250-2200 cm⁻¹ range ijtsrd.com. The symmetric stretching of the sulfonyl (-SO₂) group in the sulfonamide moiety is also anticipated to produce a strong Raman signal. The aromatic ring vibrations, particularly the ring breathing modes, will give rise to characteristic bands in the fingerprint region. While the C=O stretch of the carboxylic acid is observable, it is often weaker in Raman than in IR spectra. The broad O-H stretching band, so dominant in the IR spectrum, is typically very weak and often unobservable in Raman spectra.
Table 2: Predicted Raman Shift Assignments for this compound
| Raman Shift (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity |
|---|---|---|---|
| ~2230 | Nitrile | C≡N Stretch | Strong, Sharp |
| 1600-1580 | Aromatic Ring | C=C Stretch | Medium |
| ~1155 | Sulfonamide | S=O Symmetric Stretch | Strong |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. For this compound, a single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsion angles.
Based on studies of similar aromatic sulfonamides and benzoic acids, several structural features can be anticipated nih.govmdpi.commdpi.com. The carboxylic acid groups are highly likely to form centrosymmetric dimers through strong intermolecular O-H···O hydrogen bonds. The sulfonamide group offers both hydrogen bond donors (N-H) and acceptors (S=O), which will likely participate in a network of intermolecular interactions, potentially linking the carboxylic acid dimers into more extended structures nih.gov.
Advanced Chromatographic Techniques for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for separating it from potential isomers and impurities. Given the polar and acidic nature of the molecule, reversed-phase HPLC (RP-HPLC) is the most probable method of choice nih.gov.
A typical RP-HPLC method would employ a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol sielc.com. To ensure good peak shape and retention for the acidic analyte, the pH of the aqueous component of the mobile phase is critical. It is usually adjusted to a value that suppresses the ionization of the carboxylic acid group, thereby increasing its retention on the non-polar stationary phase nih.gov. The addition of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase is common practice sielc.com. Detection would most likely be performed using a UV detector, as the aromatic ring of the benzoic acid moiety is a strong chromophore.
Table 3: Illustrative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 30-70% B over 15 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its low volatility and thermal instability, stemming from the polar carboxylic acid and sulfonamide groups. Therefore, a derivatization step is necessary to convert these functional groups into more volatile and thermally stable analogues prior to GC-MS analysis libretexts.org.
The most common derivatization strategy for carboxylic acids is esterification, often to form methyl esters. This can be achieved using reagents like (trimethylsilyl)diazomethane or BF₃/methanol chromforum.org. For the sulfonamide group, silylation is a common approach. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic proton on the nitrogen with a trimethylsilyl (TMS) group researchgate.netsigmaaldrich.com. It is possible that a single derivatization agent could react with both the carboxylic acid and the sulfonamide N-H.
Once derivatized, the resulting compound can be separated on a standard non-polar or medium-polarity GC column (e.g., DB-5ms) and detected by a mass spectrometer. The mass spectrum would provide a fragmentation pattern that can be used to confirm the structure of the derivative and, by extension, the original molecule. The fragmentation would likely involve characteristic losses of the derivatizing groups and cleavage at the sulfonyl group.
Table 4: Common Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Benzoic acid |
| Formic acid |
| Methanol |
| Trifluoroacetic acid |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| (Trimethylsilyl)diazomethane |
Chemical Reactivity and Mechanistic Investigations of 3 2 Cyanoethyl Sulfamoyl Benzoic Acid
Reaction Pathways Involving the Sulfamoyl Moiety of 3-[(2-Cyanoethyl)sulfamoyl]benzoic Acid
The sulfamoyl group (-SO₂NH-) is a critical center for reactivity in this compound. Its chemical transformations can be broadly categorized into nucleophilic and electrophilic reactions, with the N-cyanoethyl substituent playing a significant role in modulating its reactivity.
The nitrogen atom of the sulfamoyl group, bearing a lone pair of electrons, can act as a nucleophile. However, the strong electron-withdrawing nature of the adjacent sulfonyl group significantly reduces its basicity and nucleophilicity compared to a typical amine. Nevertheless, under appropriate conditions, it can undergo reactions such as alkylation or acylation. For instance, in the presence of a strong base to deprotonate the nitrogen, the resulting sulfonamidate anion becomes a more potent nucleophile.
Conversely, the sulfur atom of the sulfonyl group is highly electrophilic and can be a target for nucleophilic attack. This can lead to the displacement of the entire sulfamoyl group, particularly with strong nucleophiles under forcing conditions. Studies on related aromatic sulfonamides have shown that the sulfamoyl group can be displaced by nucleophiles like glutathione (B108866) or cysteine, although this reactivity is highly dependent on the substitution pattern of the aromatic ring and the pKa of the sulfonamide. nih.gov
Electrophilic aromatic substitution reactions on the benzene (B151609) ring are also influenced by the sulfamoyl and carboxylic acid groups. Both are deactivating, electron-withdrawing groups and direct incoming electrophiles to the meta-position relative to themselves. youtube.comwikipedia.org Given their positions at C1 and C3, they would direct further substitution to the C5 position.
A novel nucleophilic substitution reaction has been described at the nitrogen of arylsulfonamides using phosphide (B1233454) anions, leading to the formation of phosphamides, amines, and protected amines. acs.orgelsevierpure.com This suggests a potential pathway for transforming the sulfamoyl moiety of this compound.
The N-(2-cyanoethyl) group exerts a significant electronic and steric influence on the reactivity of the sulfamoyl moiety. Electronically, the cyano group is strongly electron-withdrawing, which further decreases the nucleophilicity of the sulfonamide nitrogen. This makes direct electrophilic attack on the nitrogen more challenging.
The cyanoethyl group is also known to function as a protecting group in synthetic chemistry, particularly in oligonucleotide synthesis. wikipedia.org It can be removed under specific basic conditions, typically via a β-elimination mechanism, to regenerate the primary sulfonamide. This reactivity provides a synthetic handle to modify the sulfamoyl group after other transformations have been carried out on the molecule.
The presence of the cyanoethyl group also introduces the possibility of intramolecular reactions. For example, under certain conditions, the nitrile group could potentially interact with the sulfamoyl or carboxylic acid moieties, although such reactions are not commonly reported for this specific compound.
Table 1: Representative Reactions of the Sulfamoyl Group
| Reaction Type | Reagents and Conditions | Product Type | Notes |
| N-Alkylation | Alkyl halide, Strong base (e.g., NaH) in aprotic solvent (e.g., DMF) | N,N-Disubstituted sulfonamide | The acidity of the N-H proton is increased by the sulfonyl group, facilitating deprotonation. |
| N-Acylation | Acyl chloride or anhydride (B1165640), Base (e.g., pyridine) | N-Acylsulfonamide | The reaction proceeds via nucleophilic attack of the nitrogen on the carbonyl carbon. |
| β-Elimination (Deprotection) | Strong base (e.g., concentrated ammonia, DBU) | Primary sulfonamide | This reaction removes the cyanoethyl group, liberating the -SO₂NH₂ functionality. |
| Sulfamoyl Displacement | Strong nucleophile (e.g., thiolates) at elevated temperatures | Thioether | This is a less common reaction and requires harsh conditions. nih.gov |
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid group is a versatile functional group that readily undergoes a variety of transformations, most notably esterification and amidation. Decarboxylation is another potential, though more challenging, reaction pathway.
Esterification of this compound can be achieved through several standard methods. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. iajpr.comyoutube.comkhanacademy.org Alternatively, the carboxylic acid can be activated to facilitate ester formation under milder conditions. Conversion to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol, is a highly efficient method. google.com Another approach involves the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an active ester intermediate that then reacts with the alcohol. fishersci.it
Amidation follows similar principles. The direct reaction of the carboxylic acid with an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. youtube.com Therefore, activation of the carboxylic acid is necessary. The acyl chloride method is widely used, where the intermediate acyl chloride reacts readily with primary or secondary amines to form the corresponding amide. fishersci.it Peptide coupling reagents (e.g., HATU, HOBt) are also highly effective for promoting amide bond formation under mild conditions, which is particularly useful if other sensitive functional groups are present in the molecule. fishersci.it
Table 2: Common Esterification and Amidation Reactions
| Reaction | Reagents and Conditions | Product | Key Features |
| Fischer Esterification | Alcohol (R'-OH), H₂SO₄ (cat.), Heat | 3-[(2-Cyanoethyl)sulfamoyl]benzoate ester | Equilibrium-driven reaction; often requires removal of water. youtube.comkhanacademy.org |
| Acyl Chloride Formation & Esterification | 1. SOCl₂ or (COCl)₂ 2. Alcohol (R'-OH), Base (e.g., pyridine) | 3-[(2-Cyanoethyl)sulfamoyl]benzoate ester | High-yielding and versatile method. google.com |
| Amidation via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH), Base | N-Substituted 3-[(2-Cyanoethyl)sulfamoyl]benzamide | A standard and efficient method for amide synthesis. fishersci.it |
| Carbodiimide-Mediated Amidation | Amine (R'R''NH), DCC or EDC, (optional HOBt) | N-Substituted 3-[(2-Cyanoethyl)sulfamoyl]benzamide | Mild conditions, suitable for sensitive substrates. fishersci.it |
The decarboxylation of aromatic carboxylic acids is generally a difficult process, requiring high temperatures and often the presence of a catalyst. libretexts.org The C(sp²)-COOH bond is strong, and the resulting aryl anion intermediate is relatively unstable. For benzoic acid itself, decarboxylation can be achieved by heating with soda lime (a mixture of NaOH and CaO). libretexts.org
More recent studies have explored metal-catalyzed decarboxylative coupling reactions. For instance, photoinduced ligand-to-copper charge transfer has been shown to enable the decarboxylation of benzoic acids under milder conditions, leading to the formation of new C-N or C-O bonds. researchgate.netnih.gov Similarly, photoinduced iron catalysis has been used for decarboxylative sulfonylation. nih.gov While these methods have not been specifically reported for this compound, they represent potential routes for its derivatization via decarboxylation. The presence of the electron-withdrawing sulfamoyl group might influence the feasibility and outcome of such reactions.
Mechanistic Studies of Derivative Formation from this compound
The formation of derivatives from this compound proceeds through well-established reaction mechanisms.
Esterification (Fischer): This acid-catalyzed reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. khanacademy.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester.
Amidation (via Acyl Chloride): The conversion of the carboxylic acid to an acyl chloride with thionyl chloride involves a nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of SOCl₂, followed by elimination of SO₂ and a chloride ion to form a chlorosulfite intermediate which then collapses to the acyl chloride. The subsequent amidation is a nucleophilic acyl substitution reaction. The amine attacks the highly electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to yield the amide. youtube.com
β-Elimination of the Cyanoethyl Group: This reaction, typically base-catalyzed, proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. A base abstracts the acidic proton on the carbon alpha to the cyano group. The resulting carbanion is stabilized by the electron-withdrawing nitrile. This intermediate then eliminates the sulfonamidate anion to form acrylonitrile (B1666552) and the deprotected sulfonamide.
Understanding these mechanistic principles is crucial for predicting the reactivity of this compound and for designing synthetic routes to its various derivatives.
Catalyst-Mediated Reactions for Analogue Synthesis
The synthesis of analogues of sulfamoyl benzoic acid (SBA) often involves catalyst-mediated reactions to achieve specific molecular architectures and functionalities. Research into related structures demonstrates the use of various catalytic systems to construct derivatives with desired properties.
One key synthetic strategy involves the isosteric replacement of a sulfur atom with a sulfamoyl moiety (–NH–SO₂–) to generate novel non-lipid agonists for specific receptors. nih.gov This approach, guided by computational modeling and docking analysis, allows for the rational design of analogues. nih.gov For instance, the synthesis of 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid was selected based on its favorable docked energy score and similarity in shape to a parent compound. nih.gov
The synthesis of related benzoic acid derivatives can also be achieved through reactions facilitated by catalysts like pyridine (B92270). Pyridine can act as a catalyst in the reaction between a salicylic (B10762653) acid derivative and a benzoyl chloride derivative, facilitating the formation of an ester linkage under microwave irradiation or heat-induced reflux conditions. nih.gov In this mechanism, pyridine attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of a highly reactive intermediate that is then susceptible to nucleophilic attack by the hydroxyl group of the acid. nih.gov
Furthermore, transition metal triflates, such as those of scandium(III), tin(II), and copper(II), have proven effective as Lewis acid catalysts in reactions involving sulfonamides. usm.edu These catalysts are capable of activating the relatively inert sulfonamide nitrogen, enabling condensation with aldehydes and subsequent intramolecular cyclization. usm.edu This highlights the potential for using Lewis acids to mediate the synthesis of complex analogues derived from a sulfamoylbenzoic acid scaffold.
| Reactants | Catalyst/Mediator | Reaction Type | Product Type | Source |
|---|---|---|---|---|
| Salicylic acid and 3-(chloromethyl)benzoyl chloride | Pyridine | Esterification | 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid | nih.gov |
| N-para-toluenesulfonyl homoveratrylamine and 3-phenylpropanal | Sc(III), Sn(II), or Cu(II) triflates | Pictet-Spengler Cyclization | N-sulfonyl piperidine | usm.edu |
| 2-Aminobenzenesulfonamide and various butyl derivatives | Guided by computational docking | Isosteric Replacement/Amidation | Sulfamoyl benzoic acid (SBA) analogues | nih.gov |
Intramolecular Cyclization Mechanisms Relevant to Related Structures
The structure of this compound contains moieties—specifically the N-cyanoethyl group and the sulfonamide—that are known to participate in intramolecular cyclization reactions under certain conditions. Understanding these mechanisms is crucial for predicting potential transformations and designing synthetic pathways.
Cyclization Involving N-Cyano Groups: Research on related N-cyano sulfoximines shows that the N-cyano group can be activated by metal-free halogenated anhydrides, such as trifluoroacetic anhydride (TFAA) or trichloroacetic anhydride (TCAA), to promote intramolecular cyclization. nih.govnih.gov This process leads to the formation of heterocyclic structures like thiadiazinone 1-oxides in excellent yields. nih.govnih.gov The mechanism involves the activation of the cyano group, making it susceptible to intramolecular nucleophilic attack by another part of the molecule, such as a benzamide (B126) group. nih.govnih.gov The cyano group typically acts as a Brønsted and Lewis base due to the lone pair of electrons on the nitrogen atom. nih.gov
Cyclization Involving Sulfonamides: Sulfonamides are precursors for nitrogen-centered radicals, which can undergo intramolecular hydrogen atom transfer (HAT) in reactions like the Hofmann-Löffler-Freytag (HLF) reaction. researchgate.net This allows for the functionalization of remote C-H bonds, leading to the formation of cyclic structures. researchgate.net Another important cyclization pathway involves the formation of N-sulfonyliminium ions. These intermediates can be generated from sulfonamides and aldehydes in the presence of Lewis acid catalysts (e.g., metal triflates) or Brønsted acids. usm.edu The subsequent intramolecular attack by a nucleophilic moiety on the iminium ion triggers the cyclization, forming heterocyclic systems such as piperidines. usm.edu Studies have shown that catalysts like scandium(III) and copper(II) triflates are effective in promoting these transformations. usm.edu
| Reacting Moiety | Reagent/Catalyst | Mechanism Type | Resulting Structure | Source |
|---|---|---|---|---|
| N-Cyano sulfoximine | Trifluoroacetic anhydride (TFAA) | N-CN Bond Activation | Thiadiazinone 1-oxide | nih.govnih.gov |
| Sulfonamide | Not specified (radical initiator) | Hofmann-Löffler-Freytag (Radical HAT) | Cyclic amine | researchgate.net |
| N-sulfonyl amine and aldehyde | Sc(III) or Cu(II) triflate (Lewis Acid) | N-sulfonyliminium ion cyclization | Piperidine scaffold | usm.edu |
Stability and Degradation Pathways of this compound
The stability of this compound is dictated by the chemical properties of its constituent functional groups: the benzoic acid ring, the sulfonamide linker, and the cyanoethyl group. While specific stability data for the compound is limited, its degradation pathways can be inferred from studies on related molecules.
Generally, the compound is expected to be stable under normal storage conditions. fishersci.com However, its structural components suggest susceptibility to specific degradation pathways under stress conditions. The benzoic acid moiety, while relatively stable, can undergo degradation at elevated temperatures. Studies on benzoic acid derivatives in subcritical water show that degradation increases with temperature, with significant breakdown observed between 200°C and 250°C. nih.govresearchgate.net A primary degradation pathway for benzoic acids at high temperatures is decarboxylation, which would lead to the formation of benzene derivatives. nih.govresearchgate.net For the title compound, this would result in the loss of the carboxylic acid group.
The sulfonamide linkage can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, although it is generally more stable than a simple amide or ester bond. The presence of the cyanoethyl group may also influence stability. Materials to avoid for similar structures include strong bases and oxidizing agents, which could promote decomposition. fishersci.com
Furthermore, as an aromatic carboxylic acid, it is subject to biodegradation. nih.gov Microorganisms in soil and water can break down benzoic acid into simpler products. nih.gov
| Condition | Affected Moiety | Degradation Pathway | Potential Product | Source |
|---|---|---|---|---|
| High Temperature (200-300°C) | Benzoic Acid | Decarboxylation | Benzene derivative | nih.govresearchgate.net |
| Strong Acid/Base | Sulfonamide | Hydrolysis | Aminosulfonic acid and benzoic acid | Generic Chemical Principles |
| Strong Oxidizing Agents | Aromatic Ring/Side Chain | Oxidation | Ring-opened products, smaller acids | fishersci.com |
| Microbial Action | Benzoic Acid | Biodegradation | Simpler metabolic products | nih.gov |
Kinetic and Thermodynamic Studies of Key Reactions
Kinetic Studies: Kinetic analyses of reactions involving structural analogues highlight the factors influencing reaction rates. For example, a study on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with sulfide (B99878) revealed a relatively fast bimolecular reaction with a second-order rate constant of 889 ± 12 M⁻¹s⁻¹ at pH 7.4. nih.gov The pH dependence indicated that the reaction proceeds via the bisulfide anion in a nucleophilic thiol-disulfide exchange. nih.gov
In studies of ligand substitution on a vitamin B12 analog, cyanoimidazolylcobamide, the displacement of an imidazole (B134444) ligand by cyanide was found to follow a dissociative (Id) mechanism. rsc.org The reaction exhibited saturation kinetics at high cyanide concentrations, with a limiting rate constant of 0.0264 s⁻¹ at 25°C. rsc.org The activation parameters were determined, providing insight into the transition state of the reaction.
Thermodynamic Studies: Thermodynamic data, such as equilibrium constants and solubility, are critical for understanding the position of chemical equilibria and the physicochemical properties of a compound. The thermodynamic solubility of acidic and basic compounds is a key parameter in many applications. nih.gov For the ligand substitution reaction of cyanoimidazolylcobamide with cyanide, the equilibrium constant (K) was determined to be 861 ± 75 M⁻¹, indicating the favorability of the product formation. rsc.org Such studies are essential for predicting the extent of a reaction under given conditions.
| Reaction | Compound | Parameter | Value | Source |
|---|---|---|---|---|
| Reaction with sulfide | 5,5'-dithiobis-(2-nitrobenzoic acid) | Second-order rate constant (k) | 889 ± 12 M⁻¹s⁻¹ (at pH 7.4) | nih.gov |
| Cyanide substitution of imidazole | Cyanoimidazolylcobamide | Limiting rate constant (k) | 0.0264 s⁻¹ (at 25°C) | rsc.org |
| Activation Enthalpy (ΔH≠) | 111 ± 2 kJ mol⁻¹ | rsc.org | ||
| Activation Entropy (ΔS≠) | +97 ± 6 J K⁻¹ mol⁻¹ | rsc.org | ||
| Equilibrium Constant (K) | 861 ± 75 M⁻¹ | rsc.org |
Derivatization Strategies and Structure Activity Relationship Sar Studies Centered on 3 2 Cyanoethyl Sulfamoyl Benzoic Acid
Design and Synthesis of N-Substituted Sulfamoyl Analogues
A primary strategy for derivatization involves substitution at the sulfonamide nitrogen. The hydrogen atom on the sulfamoyl group can be replaced with a variety of alkyl, aryl, or more complex cyclic substituents. The synthesis of these N-substituted analogues typically involves the reaction of a suitably protected benzoic acid derivative, such as 2-chloro-5-sulfamoylbenzoic acid, with an appropriate amine. google.com Alternatively, N-alkylation can be achieved by reacting the parent sulfonamide with an electrophile, such as an alkyl halide, in the presence of a base like sodium hydride in an anhydrous solvent like N,N-dimethylformamide (DMF). researchgate.net
The nature of the N-substituent can dramatically influence the biological activity. In studies on related sulfamoyl benzoic acid analogues targeting the LPA₂ receptor, the introduction of bulky, hydrophobic tail groups attached via an alkyl linker to the sulfamoyl nitrogen was found to be critical for activity. nih.govacs.org For instance, replacing the hydrogen with groups like a 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl group can lead to compounds with potent, subnanomolar agonist activity. acs.org This suggests that the N-substituent often interacts with a hydrophobic pocket in the target protein.
| Substituent (R) on Sulfonamide Nitrogen | Rationale for Modification | Potential Impact on Biological Activity | Reference |
| Hydrogen (Parent Compound) | Baseline structure | Serves as a reference for activity | N/A |
| Methyl / Ethyl | Introduce small alkyl groups to probe steric tolerance | Often results in reduced or abolished activity if a larger group is required for binding | nih.gov |
| Benzyl | Introduce an aromatic ring near the sulfonamide linker | Can engage in π-stacking or other non-covalent interactions with the target | vu.nl |
| 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl | Introduce a large, hydrophobic "tail group" | Shown to significantly increase potency for LPA₂ receptor agonists by occupying a hydrophobic binding pocket | nih.govacs.org |
| 4-(Indolyl-2,3-dione)butyl | Vary the hydrophobic tail group | Modification of the tail group can abolish activity, indicating high specificity in the hydrophobic pocket | acs.org |
Modifications of the Cyanoethyl Side Chain
The 2-cyanoethyl group attached to the sulfamoyl nitrogen is another key site for modification. This group can influence the compound's polarity, metabolic stability, and hydrogen bonding capacity.
Common modifications include:
Hydrolysis of the Cyano Group: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. This transformation drastically increases the polarity of the side chain, which could alter solubility and the binding mode within the target protein.
Reduction of the Cyano Group: The nitrile can be reduced to a primary amine (e.g., using a reducing agent like lithium aluminum hydride). This introduces a basic center, which can form salt bridges or new hydrogen bonds with the biological target.
Chain Length Variation: The ethyl linker can be shortened or lengthened (e.g., cyanomethyl or cyanopropyl). Studies on related LPA₂ agonists have shown that linker length is a critical determinant of activity, with an optimal length existing for maximal potency. acs.org
Removal of the Cyano Group: Replacing the cyanoethyl group with a simple alkyl chain (e.g., ethyl) would reduce polarity and remove the hydrogen bond accepting capability of the nitrile, which can help determine the role of this specific functionality.
During synthesis, the cyanoethyl group itself can act as a protecting group for the sulfonamide nitrogen, which can be cleaved under certain basic conditions. mdpi.comwikipedia.org This reactivity must be considered when planning multi-step synthetic routes.
Aromatic Ring Substitutions and Their Impact on Reactivity and Biological Profile
The synthesis of these derivatives often starts from an already substituted benzoyl chloride or benzoic acid. wipo.intgoogle.com For example, introducing a chlorine atom at the C-5 position (adjacent to the sulfamoyl group) has been shown to produce a picomolar-range agonist for the LPA₂ receptor in a related series, a dramatic increase in potency. acs.org This highlights the sensitivity of the biological target to substitutions on the aromatic ring.
The introduction of substituents can impact the biological profile in several ways:
Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) increase the acidity of the carboxylic acid and can influence the pKa of the sulfonamide proton. mdpi.com Electron-donating groups (e.g., -OCH₃, -CH₃) have the opposite effect. These changes can alter the ionization state of the molecule at physiological pH and affect key interactions with the receptor.
Steric Effects: The size and position of a substituent can force the molecule to adopt a specific conformation or prevent it from binding to a target due to steric hindrance.
Metabolic Stability: Substituents like fluorine can be used to block sites of metabolic oxidation, thereby increasing the half-life of the compound. nih.gov
| Substituent | Position on Benzene (B151609) Ring | Potential Impact on Reactivity and Biological Profile | Reference |
| Chloro | C-5 (ortho to carboxyl, meta to sulfamoyl) | Can significantly enhance potency, as seen in LPA₂ agonists. Increases lipophilicity and acts as an electron-withdrawing group. | acs.org |
| Fluoro | C-2 (ortho to sulfamoyl) | Increases acidity of the sulfonamide NH. Can block metabolic oxidation. | mdpi.com |
| Nitro | C-5 (ortho to carboxyl, meta to sulfamoyl) | Strong electron-withdrawing group, increases acidity of COOH. Often used to probe electronic requirements but can be metabolically labile. | wipo.int |
| Methyl | Various | Electron-donating group, decreases acidity of COOH. Adds lipophilicity and can probe for steric clashes. | mdpi.com |
| Methoxy | Various | Electron-donating group. Can also act as a hydrogen bond acceptor. | researchgate.net |
Isosteric Replacements in the Sulfamoylbenzoic Acid Scaffolds
Carboxylic Acid Bioisosteres: The carboxylic acid group is often associated with poor membrane permeability and rapid metabolism. nih.govnih.gov Replacing it with a suitable bioisostere can mitigate these issues.
Tetrazole: A 5-substituted 1H-tetrazole is the most common and well-established bioisostere for a carboxylic acid. tandfonline.comdrughunter.com It has a similar pKa and can participate in similar ionic and hydrogen bonding interactions, but offers greater metabolic stability and increased lipophilicity compared to the corresponding carboxylate. tandfonline.comacs.orgcambridgemedchemconsulting.com
Hydroxamic Acids & Acylsulfonamides: These groups can also mimic the acidic proton and hydrogen bonding pattern of a carboxylic acid. nih.gov
Hydroxyisoxazoles / Oxadiazolinones: These five-membered heterocyclic rings are less acidic than tetrazoles and can sometimes lead to improved oral bioavailability. drughunter.com
Sulfonamide Isosteres: The sulfonamide linker itself can be replaced to alter the geometry and hydrogen-bonding pattern of the molecule.
Reversed Sulfonamide: A benzoyl-sulfamide (-NH-SO₂-Ar) instead of a sulfamoyl-benzoate (-SO₂-NH-Ar).
Amide: Replacing the -SO₂NH- linker with a simple amide (-CONH-) would significantly change the bond angles and electronic nature of the linker.
Comprehensive SAR Studies on Derived Sulfamoylbenzoic Acid Structures
A comprehensive structure-activity relationship (SAR) study integrates the findings from the individual derivatization strategies to build a holistic model of the pharmacophore. For a scaffold like 3-[(2-Cyanoethyl)sulfamoyl]benzoic acid, SAR analysis of analogues tested for a specific biological target, such as the LPA₂ receptor, reveals key structural requirements for activity. nih.govnih.gov
The Acidic Head Group: The carboxylic acid (or a suitable bioisostere like a tetrazole) is typically essential for activity, likely forming a critical ionic or hydrogen bond interaction in the receptor's binding site. Its position on the aromatic ring is also crucial; moving the carboxyl group from the ortho to the meta or para position in related scaffolds can abolish activity, indicating a strict positional requirement. acs.org
The Central Aromatic Ring: This acts as a rigid scaffold. As noted, substitution on this ring can dramatically modulate potency. A C-5 chloro substituent, for example, has been shown to be highly favorable in at least one series of LPA₂ agonists. acs.org
The Sulfonamide Linker: The N-H of the sulfonamide often acts as a hydrogen bond donor. The linker provides the correct vector and distance between the aromatic head and the side chain.
The N-Substituent/Side Chain: This region often dictates potency and selectivity. For LPA₂ agonists, a long alkyl chain terminating in a large, hydrophobic group (the "tail group") is required to occupy a hydrophobic pocket. nih.govacs.org The length of this chain is finely tuned, with a four-carbon linker often being optimal. acs.org The specific chemical nature of the terminal group (e.g., the cyano group in the parent compound) would determine its interaction in this pocket.
| Structural Modification | Region | General Observation on Biological Activity (LPA₂ Agonist Model) | Reference |
| Replace -COOH with -COOCH₃ | Aromatic Head | Activity is abolished; the acidic proton is essential. | acs.org |
| Replace -COOH with 1H-Tetrazole | Aromatic Head | Often preserves or improves activity and enhances metabolic stability. | tandfonline.comacs.org |
| Move -COOH from position 3 to 4 | Aromatic Head | Activity is abolished; indicates strict geometric constraints for binding. | acs.org |
| Add Chloro at C-5 | Aromatic Ring | Potency can be dramatically increased by orders of magnitude. | acs.org |
| Replace -SO₂NH- with -CONH- | Linker | Likely to alter activity due to changes in geometry and H-bonding. | N/A (Inference) |
| Vary N-alkyl chain length | Side Chain | Activity is highly dependent on length; an optimal length exists (e.g., 4 carbons). | acs.org |
| Replace Cyano with -COOH or -NH₂ | Side Chain | Alters polarity and H-bonding potential, likely modulating potency and selectivity. | N/A (Inference) |
| Replace N-Cyanoethyl with N-Alkyl-Naphthalimide | Side Chain | Introduction of a large hydrophobic tail group significantly increases potency. | nih.govacs.org |
These studies demonstrate that while the this compound core is a promising starting point, extensive optimization through systematic derivatization is necessary to achieve high potency and selectivity for a given biological target.
Biological and Pharmacological Research Endeavors in Vitro and Mechanistic Focus
Investigations into Molecular Targets and Binding Mechanisms of 3-[(2-Cyanoethyl)sulfamoyl]benzoic Acid Analogues
The molecular interactions of compounds structurally related to this compound have been a subject of significant research, particularly focusing on their engagement with various protein targets. These investigations have unveiled specific binding mechanisms and have helped to delineate the structure-activity relationships (SAR) that govern their biological effects.
Analogues of this compound, specifically those classified as sulfamoyl benzoic acid (SBA) derivatives, have been identified as modulators of lysophosphatidic acid (LPA) receptors, which are a class of G protein-coupled receptors (GPCRs). nih.govnih.gov Lysophosphatidic acid is a bioactive lipid that signals through at least six GPCR subtypes (LPA1–6) to mediate a wide range of cellular processes, including cell proliferation, migration, and survival. acs.orgnih.govnih.gov
Research has focused on developing non-lipid agonists for these receptors, with the sulfamoyl benzoic acid group serving as a key pharmacophore. acs.orgnih.gov This moiety is hypothesized to mimic the phosphate (B84403) group of the endogenous ligand, LPA, thereby occupying the phosphate group binding site within the receptor. acs.orgnih.gov A notable achievement in this area has been the synthesis of SBA analogues that exhibit potent and specific agonist activity at the LPA2 receptor subtype, with some compounds demonstrating subnanomolar efficacy. nih.govnih.gov The development of these LPA2-selective agonists has been guided by experimental SAR studies, which have been further rationalized through computational docking analyses of the compounds within the LPA2 ligand-binding pocket. nih.govnih.gov
For instance, the compound 2-[4-(1,3-dioxo-1H, 3H-benzoisoquinoline-2yl)-butyl sulfamoyl] benzoic acid (DBIBB) has been identified as a potent LPA2 agonist. researchgate.net The agonist or antagonist activity of these compounds is typically assessed by measuring the transient mobilization of intracellular Ca2+, a downstream event of LPA receptor activation, using fluorescent indicator dyes in cell lines engineered to overexpress a single LPA GPCR subtype. nih.gov The discovery of LPA receptor antagonists has also been a significant area of research, with various compounds being developed for their potential in treating diseases associated with LPA receptor signaling. nih.govgoogle.comgoogle.comnih.gov
interactive data tables based on the data in the text
Table 1: Activity of Sulfamoyl Benzoic Acid Analogues at LPA Receptors
| Compound | Target Receptor | Activity | Potency |
| Sulfamoyl Benzoic Acid (SBA) Analogues | LPA2 | Agonist | Subnanomolar |
| 2-[4-(1,3-dioxo-1H, 3H-benzoisoquinoline-2yl)-butyl sulfamoyl] benzoic acid (DBIBB) | LPA2 | Agonist | Potent |
The core structure of this compound, which features a benzenesulfonamide (B165840) group, is a well-established pharmacophore in the design of enzyme inhibitors. This is particularly evident in the development of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.
Sulfonamides, including aromatic and heterocyclic derivatives, are known to be potent inhibitors of various CA isoforms. The inhibitory mechanism involves the coordination of the sulfonamide group to the zinc ion located in the active site of the enzyme. This interaction is a hallmark of the classical CA inhibitors. The development of benzenesulfonamide-based inhibitors has led to compounds with high affinity and, in some cases, isoform selectivity.
While direct studies on this compound as an inhibitor of LIM-kinases or cathepsins are not prominently reported in the current body of literature, the broader class of sulfonamides has been explored for the inhibition of various kinases and proteases. The specific structural features of the lead compound, including the cyanoethyl group and the benzoic acid moiety, would influence its potential interactions with the active or allosteric sites of these enzymes. Further research would be necessary to elucidate any direct inhibitory or modulatory effects on LIM-kinases and cathepsins.
Beyond GPCRs and the well-characterized enzyme targets, the structural motifs present in this compound and its analogues suggest the potential for interactions with other protein families. For example, the sulfonamide functional group is a versatile pharmacophore that has been incorporated into ligands for a wide array of receptors and enzymes.
While specific investigations into the TRPM8 (Transient Receptor Potential Melastatin 8) antagonistic activity of this compound are not extensively documented, the broader chemical space of sulfonamide-containing compounds has been explored for activity at various ion channels. The TRPM8 channel, a cold and menthol (B31143) sensor, is a target for the development of analgesics and treatments for sensory disorders. The potential for a compound to act as a TRPM8 antagonist would depend on its ability to fit into the ligand-binding pockets of the channel and modulate its gating properties. The specific combination of the cyanoethyl, sulfamoyl, and benzoic acid groups would dictate the steric and electronic properties of the molecule, which in turn would govern its affinity and efficacy at the TRPM8 channel or other potential protein targets. Further screening and mechanistic studies are required to identify and validate such interactions.
Cellular Pathway Modulation Studies
The biological activity of a compound is ultimately manifested through its effects on cellular pathways. Research into analogues of this compound has begun to shed light on their influence on complex intracellular networks, moving beyond single-target interactions to a more systems-level understanding of their function.
The proteostasis network, which comprises the cellular machinery responsible for protein synthesis, folding, and degradation, is a critical determinant of cell health and survival. The two major arms of protein degradation are the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway.
While direct evidence linking this compound to the modulation of these pathways is not yet established, the known roles of its target classes, such as GPCRs, in regulating cellular metabolism and stress responses suggest potential indirect effects. For instance, signaling through LPA receptors can influence cell survival and anti-apoptotic pathways. nih.gov These pathways are intricately linked with the proteostasis network. A compound that acts as an agonist or antagonist at these receptors could, therefore, downstream, impact the activity of the UPS or autophagy. For example, a sustained activation of pro-survival signaling might lead to an upregulation of chaperone proteins or an alteration in the flux through degradation pathways to cope with cellular stress. However, dedicated studies are needed to directly assess the impact of this specific chemical entity on proteostasis.
The interaction of a ligand with its receptor at the cell surface initiates a cascade of intracellular signaling events that ultimately dictate the cellular response. In the context of LPA receptor modulation by sulfamoyl benzoic acid analogues, a key downstream event is the mobilization of intracellular calcium. nih.gov This increase in cytosolic Ca2+ concentration acts as a second messenger, activating a plethora of downstream signaling molecules, including protein kinases and phosphatases.
Mechanistic Insights into In Vitro Antimicrobial Activity of Analogues (e.g., Antibacterial, Antifungal, Antiviral)
The antimicrobial action of analogues of this compound, particularly those within the broader sulfonamide class, is primarily attributed to their ability to interfere with essential metabolic pathways in microorganisms. scispace.comyoutube.com The quintessential mechanism for antibacterial sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. youtube.comnih.gov As structural analogues of para-aminobenzoic acid (PABA), these sulfonamide derivatives are mistakenly incorporated by the enzyme, thereby halting the production of dihydrofolic acid, a precursor to tetrahydrofolate. Tetrahydrofolate is indispensable for the synthesis of nucleic acids (DNA and RNA), and its depletion ultimately leads to a bacteriostatic effect, arresting the growth and proliferation of the bacteria. youtube.comnih.gov
Beyond this classical mechanism, research into various analogues has revealed additional and sometimes distinct modes of action, particularly in the context of antifungal activity. For instance, certain benzoic acid derivatives have been found to target the CYP53 enzyme, a fungal-specific cytochrome P450 monooxygenase. nih.gov Inhibition of this enzyme disrupts the fungal metabolic processes, leading to antifungal effects. nih.gov Other mechanistic studies on novel matrine-hydroxamic acid derivatives incorporating a benzene (B151609) sulfonamide moiety have indicated that their antifungal activity involves the prevention of biofilm formation and the disruption of established biofilms. rsc.org Molecular docking studies have further elucidated these interactions at a molecular level, showing that the antifungal efficacy can be attributed to multiple interactions with fungal proteins, including hydrogen bonding and hydrophobic interactions. rsc.org
Some sulfamoylbenzoic acid derivatives have been investigated for their dual-action capabilities. For example, certain 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid derivatives have demonstrated both antibacterial activity and inhibitory action against urease, a key enzyme in the pathogenesis of infections by bacteria like Helicobacter pylori. nih.gov This suggests that modifications to the core structure can lead to compounds with multiple mechanisms of action.
The introduction of a cyanoethyl group, as seen in the parent compound, can also influence the biological activity. While specific mechanistic studies on the cyanoethyl moiety's role in the antimicrobial action of sulfamoylbenzoic acid are not extensively detailed in the available literature, related research on N-cyanoethylated compounds has shown that this group can be a key pharmacophore in various biologically active molecules, including those with antimicrobial properties. researchgate.net
Structure-Biological Activity Relationships (SBAR) of this compound Derivatives
The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies on analogous compounds have provided valuable insights into the features that govern their antimicrobial potency.
For antibacterial sulfonamides, a key SAR principle is the presence of an unsubstituted para-amino group on the benzene ring, which is crucial for mimicking PABA and enabling competitive inhibition of DHPS. youtube.com However, prodrug strategies have been developed where this amine is temporarily modified. youtube.com The sulfonamide group (-SO₂NH-) is another critical component. The acidity of the sulfonamide proton plays a significant role in the activity; an optimal pKa range of 6.6 to 7.4 is often associated with better therapeutic efficacy, as it allows for sufficient ionization at physiological pH, which is important for binding to the enzyme and for cell penetration. youtube.com
In a series of novel aliphatic sulfonamide derivatives, it was observed that antibacterial activity, particularly against Gram-negative bacteria, decreased as the length of the aliphatic carbon chain increased. nih.gov This suggests that steric hindrance and lipophilicity changes can significantly impact the compound's ability to reach its target.
With respect to antifungal benzoic acid derivatives, SAR studies have highlighted the importance of specific substituents on the benzoic acid ring. For example, in a study of benzoic acid derivatives targeting the CYP53 enzyme, the nature and position of substituents were found to be critical for potent inhibitory activity. nih.govresearchgate.net Similarly, for matrine-hydroxamic acid derivatives containing a benzene sulfonamide scaffold, 3D-QSAR analysis identified the phenylsulfonyl group as being crucial for antifungal activity. rsc.org Specifically, substitution at the 4-position of the phenyl ring with a tertiary butyl group was found to significantly enhance the activity. rsc.org
The table below summarizes the SAR findings for analogues of this compound based on available research.
| Structural Moiety | Modification | Impact on Antimicrobial Activity | Reference |
| Benzene Ring (of Benzoic Acid) | Introduction of hydroxyl groups | Can enhance antifungal and antibacterial activity. | researchgate.net |
| Substitution with electron-withdrawing groups | Can increase antimicrobial activity. | nih.gov | |
| Sulfonamide Linkage (-SO₂NH-) | Substitution on the N1 nitrogen with heterocyclic rings | Can bring the pKa into an optimal range, increasing antibacterial potency. | youtube.com |
| Aliphatic chain length on the sulfonamide nitrogen | Increased chain length can decrease antibacterial activity against Gram-negative bacteria. | nih.gov | |
| Phenylsulfonyl Group | Substitution with a 4-(CH₃)₃C group | Significantly enhances antifungal activity. | rsc.org |
| Amino Group (para to sulfamoyl) | Must generally be unsubstituted (or be a prodrug) | Essential for PABA antagonism in classical sulfonamides. | youtube.com |
These SAR studies are crucial for the rational design of new and more potent antimicrobial agents based on the sulfamoylbenzoic acid scaffold. iomcworld.comresearchgate.net
Advanced In Vitro Biological Assay Methodologies and Data Interpretation
The evaluation of the in vitro antimicrobial activity of this compound analogues relies on a set of standardized and advanced microbiological assay methodologies. These techniques are designed to determine the susceptibility of various microorganisms to the test compounds and to quantify their potency.
A fundamental and widely used method is the agar (B569324) disc diffusion assay . nih.gov In this qualitative or semi-quantitative assay, a standardized inoculum of a specific microorganism is swabbed onto the surface of an agar plate. Paper discs impregnated with a known concentration of the test compound are then placed on the agar. Following incubation, the diameter of the zone of inhibition (the area around the disc where no microbial growth occurs) is measured. A larger zone of inhibition generally indicates greater antimicrobial activity. nih.govresearchgate.net
For a more quantitative assessment, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC) . nih.govnih.gov This assay involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth. nih.gov The results are typically interpreted by comparing the MIC values of the test compounds to those of standard reference antibiotics. tubitak.gov.tr
To differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity, the Minimum Bactericidal Concentration (MBC) can be determined as a follow-up to the MIC test. nih.gov This is done by subculturing the contents of the wells from the MIC assay that showed no visible growth onto fresh, antibiotic-free agar plates. The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.
For assessing antifungal activity, similar methodologies are used, such as the agar disc diffusion and broth microdilution methods, often with specialized fungal growth media like Potato Dextrose Agar. nanobioletters.com The interpretation of results for antifungal assays also relies on measuring zones of inhibition or determining MIC values against fungal strains like Candida albicans or Aspergillus niger. rsc.orgnanobioletters.com
The table below outlines common in vitro assays used for evaluating the antimicrobial activity of compounds like the analogues of this compound.
| Assay Method | Purpose | Typical Data Output | Reference |
| Agar Disc Diffusion | To qualitatively screen for antimicrobial activity. | Diameter of the zone of inhibition (in mm). | nih.govresearchgate.net |
| Broth Microdilution | To determine the Minimum Inhibitory Concentration (MIC). | MIC value (e.g., in µg/mL or µM). | nih.govnih.govnih.gov |
| Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) | To determine the lowest concentration that kills the microorganism. | MBC/MFC value (e.g., in µg/mL or µM). | nih.gov |
| Biofilm Inhibition/Disruption Assay | To assess the compound's effect on microbial biofilms. | Percentage of biofilm inhibition or reduction. | rsc.org |
| Enzyme Inhibition Assays (e.g., DHPS, CYP53) | To investigate the specific molecular target and mechanism of action. | IC₅₀ value (concentration causing 50% enzyme inhibition). | nih.govnih.gov |
Data from these assays must be interpreted carefully, considering the specific strains of microorganisms used, the incubation conditions, and the reference standards. nih.gov Statistical analysis is often employed to determine the significance of the observed activities. scispace.com These robust in vitro methods are essential for the initial screening and characterization of novel antimicrobial candidates. nihs.go.jp
Computational Chemistry and in Silico Modeling of 3 2 Cyanoethyl Sulfamoyl Benzoic Acid
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 3-[(2-Cyanoethyl)sulfamoyl]benzoic acid, docking simulations are instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity.
Detailed research findings from studies on analogous sulfamoylbenzoic acid and benzenesulfonamide (B165840) derivatives reveal common interaction patterns. nih.govrsc.org The sulfonamide group is a well-established zinc-binding group, making metalloenzymes such as carbonic anhydrases (CAs) a primary class of potential targets. tandfonline.comnih.gov Docking studies on benzenesulfonamide derivatives against CAs have shown that the sulfonamide moiety coordinates with the zinc ion in the active site, while the benzoic acid portion can form hydrogen bonds and other interactions with nearby amino acid residues like Gln92, His68, and Thr200. rsc.org
The cyanoethyl group of this compound can explore hydrophobic pockets within the binding site, potentially contributing to selectivity for specific enzyme isoforms. Similarly, the carboxyl group of the benzoic acid ring is capable of forming strong hydrogen bonds or salt bridges with basic residues such as arginine or lysine. nih.gov In a hypothetical docking scenario with a target like carbonic anhydrase IX, a tumor-associated isozyme, the interactions could be modeled as shown in the table below. rsc.org
| Functional Group | Potential Interacting Residue(s) | Type of Interaction | Predicted Binding Energy Contribution |
| Sulfonamide (-SO₂NH₂) | Zn²⁺ ion, Thr199, Thr200 | Coordination, Hydrogen Bond | High |
| Benzoic Acid (-COOH) | His64, Asn67, Gln92 | Hydrogen Bond, Salt Bridge | Moderate to High |
| Cyanoethyl (-CH₂CH₂CN) | Val121, Leu198, Leu204 | Hydrophobic | Moderate |
This interactive table presents a hypothetical summary of docking interactions based on studies of similar sulfonamide inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govmdpi.com For this compound and its analogues, QSAR can be employed to predict their inhibitory potency against various targets, guiding the synthesis of more effective compounds. nih.govmdpi.com
The development of a QSAR model involves calculating a set of molecular descriptors for a series of related compounds with known activities. youtube.com These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). mdpi.com For a series of sulfamoylbenzoic acid derivatives, key descriptors might include:
AlogP: A measure of hydrophobicity.
Topological Polar Surface Area (TPSA): Relates to a molecule's ability to permeate cell membranes.
Molecular Weight (MW): A simple descriptor of molecular size.
Dipole Moment: Indicates the polarity of the molecule.
A multiple linear regression (MLR) analysis could then generate an equation such as: pIC₅₀ = β₀ + β₁(AlogP) + β₂(TPSA) + β₃(Dipole Moment)
Such a model, once validated, could predict the biological activity of novel, unsynthesized analogues of this compound, allowing researchers to prioritize the most promising candidates for synthesis and testing. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time, accounting for the flexibility of both the protein and the ligand. rsc.org For this compound, which has a flexible cyanoethyl side chain, conformational analysis and MD are crucial for understanding its binding stability.
Conformational analysis would first identify the low-energy conformations of the molecule in solution. These stable conformers can then be used as starting poses for docking studies. Following docking, MD simulations of the ligand-protein complex can be run for tens to hundreds of nanoseconds. nih.govacs.org
Analysis of the MD trajectory can reveal:
Root Mean Square Deviation (RMSD): To assess the stability of the complex over time. A stable complex will show low RMSD fluctuations. acs.org
Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are most mobile.
Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds throughout the simulation.
Binding Free Energy Calculations (e.g., MM/PBSA): To provide a more accurate estimate of the binding affinity by averaging over multiple conformations. rsc.org
These simulations can confirm whether the interactions predicted by docking are maintained in a dynamic, solvated environment and provide insights into the role of the flexible side chain in achieving a stable binding mode. acs.org
Prediction of Electronic Properties and Reactivity Profiles
The electronic properties of this compound, which govern its reactivity and intermolecular interactions, can be predicted using quantum mechanical methods like Density Functional Theory (DFT). researchgate.net
Key electronic properties include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MESP): The MESP map illustrates the charge distribution across the molecule. researchgate.net For this compound, negative potential (red/yellow) would be expected around the carboxylic acid and sulfonamide oxygens, as well as the cyano nitrogen, indicating regions likely to act as hydrogen bond acceptors. Positive potential (blue) would be found around the amine and carboxylic acid hydrogens, which are potential hydrogen bond donors.
Partial Atomic Charges: Calculating the charge on each atom helps to quantify the polarity of specific bonds and predict sites susceptible to nucleophilic or electrophilic attack.
| Calculated Property | Significance for this compound |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |
| MESP Surface | Visualizes regions for non-covalent interactions (hydrogen bonding, electrostatic). researchgate.net |
| Fukui Functions | Predicts sites for nucleophilic and electrophilic attack. |
| Dipole Moment | Quantifies the overall polarity of the molecule. |
This interactive table summarizes key electronic properties and their significance.
These calculations provide a detailed picture of the molecule's reactivity profile, complementing the insights gained from docking and MD simulations. scilit.com
Virtual Screening and Lead Optimization Studies for Analogues
Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.govbenthamdirect.com Using this compound as a starting point, or "query," one could perform a similarity search on databases like ZINC15 or ChEMBL to find commercially available or synthetically accessible analogues. nih.gov
Alternatively, a structure-based virtual screening could be performed by docking a large compound library into the active site of a chosen target protein. researchgate.netnih.gov The top-scoring hits could then be evaluated for their structural similarity to the parent compound and for their potential to form favorable interactions.
Once a set of initial "hit" compounds is identified, lead optimization studies can be initiated. This involves in silico modification of the this compound scaffold to improve properties like potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. For example, modifications could include:
Altering the length or nature of the N-alkyl chain (the cyanoethyl group).
Substituting different groups on the benzoic acid ring to explore new interactions.
Replacing the benzoic acid with other heterocyclic rings.
De Novo Design Approaches Based on the Scaffold
De novo design is a computational method for generating entirely new molecular structures with desirable properties, often by piecing together molecular fragments within the constraints of a target's binding site. youtube.com The this compound structure can serve as a valuable scaffold for such an approach. researchgate.netnih.gov
Using a de novo design program, the core sulfamoylbenzoic acid scaffold could be fixed in the active site of a target protein. The software would then "grow" new chemical functionalities from this core, exploring a vast chemical space to identify novel structures that maximize favorable interactions with the protein. nih.gov Deep learning models have recently shown great promise in this area, capable of generating novel molecules that retain a specific core scaffold while optimizing for predicted activity and drug-like properties. biorxiv.org This approach could lead to the discovery of patentable new chemical entities with significantly improved therapeutic profiles compared to the original lead compound.
Research Gaps and Future Perspectives in 3 2 Cyanoethyl Sulfamoyl Benzoic Acid Chemistry
Exploration of Uncharted Synthetic Avenues and Methodologies
A significant gap in the current body of knowledge is the absence of published, optimized synthetic routes specifically for 3-[(2-Cyanoethyl)sulfamoyl]benzoic acid. While general methods for the synthesis of sulfonamides are well-established, typically involving the reaction of a sulfonyl chloride with an amine, the specific challenges and efficiencies associated with introducing the 2-cyanoethyl group onto the sulfamoyl nitrogen of 3-sulfamoylbenzoic acid have not been detailed. frontiersrj.comfrontiersrj.com
Future research should focus on developing and optimizing synthetic pathways to this compound. This could involve the direct sulfonylation of 3-aminopropionitrile with 3-(chlorosulfonyl)benzoic acid or alternative multi-step sequences. nih.gov A comparative study of different synthetic strategies would be invaluable, assessing factors such as yield, purity, cost-effectiveness, and scalability. Furthermore, the exploration of green chemistry principles, such as the use of safer solvents and catalysts, would represent a significant advancement. rsc.org Modern synthetic techniques, including flow chemistry, could offer improved control over reaction conditions and facilitate a more efficient and safer production process. acs.org
A prospective research direction could be the development of a combinatorial library based on the this compound scaffold. By varying the substituents on the benzoic acid ring or modifying the cyanoethyl group, a diverse set of analogues could be generated for structure-activity relationship (SAR) studies.
| Potential Synthetic Approach | Key Reactants | Potential Advantages | Reference for General Method |
| Direct Sulfonylation | 3-(Chlorosulfonyl)benzoic acid, 3-Aminopropionitrile | Potentially a one-step, convergent synthesis. | nih.gov |
| Multi-step Synthesis | 3-Sulfamoylbenzoic acid, Acrylonitrile (B1666552) | May offer better control and higher purity. | datapdf.com |
| Flow Chemistry Synthesis | Gaseous reactants, Continuous processing | Enhanced safety, scalability, and reaction control. | acs.org |
Identification and Validation of Novel Biological Targets and Mechanistic Pathways
The biological activity of this compound is currently a black box. There is no published data on its biological targets or its mechanism of action. However, the broader class of sulfamoylbenzoic acid derivatives has shown a range of biological activities, suggesting that this compound could also possess therapeutic potential. For instance, various sulfamoylbenzoic acid analogues have been investigated as inhibitors of human nucleotide pyrophosphatases/phosphodiesterases (h-NTPDases) and as specific agonists for the lysophosphatidic acid 2 (LPA2) receptor. nih.govnih.gov Sulfonamides, in general, are a well-established class of antibacterial agents. nih.govla.gov
A crucial area for future research is the comprehensive biological screening of this compound against a wide array of biological targets. High-throughput screening (HTS) campaigns could rapidly identify potential protein interactions. Based on the activities of related compounds, initial investigations could focus on targets such as carbonic anhydrases, kinases, and G-protein coupled receptors.
Once a biological target is identified, detailed mechanistic studies would be necessary to understand how the compound exerts its effect. This would involve a combination of biochemical assays, cell-based assays, and biophysical techniques to elucidate the mode of binding and the downstream cellular consequences.
| Potential Biological Target Class | Example from Related Compounds | Rationale for Investigation | Relevant Literature |
| G-Protein Coupled Receptors (GPCRs) | LPA2 Receptor Agonists | Structural similarity to known GPCR ligands. | nih.gov |
| Ectonucleotidases | h-NTPDase Inhibitors | The sulfamoylbenzoic acid scaffold is a known inhibitor. | nih.gov |
| Dihydropteroate (B1496061) Synthetase | Antibacterial Sulfonamides | The sulfonamide moiety is a classic pharmacophore for this enzyme. | la.gov |
| Carbonic Anhydrases | Various Sulfonamide Inhibitors | The sulfonamide group is a primary zinc-binding group for this enzyme class. | nih.gov |
Application of Advanced Characterization Techniques for Deeper Structural Understanding
While basic chemical identifiers for this compound are available, a comprehensive structural and physicochemical characterization is lacking. A thorough understanding of its solid-state properties, solution-state behavior, and three-dimensional structure is essential for any future development, particularly in medicinal chemistry and materials science.
Future work should employ a suite of advanced analytical techniques. Single-crystal X-ray diffraction would provide definitive information on its three-dimensional structure and intermolecular interactions in the solid state. In solution, advanced nuclear magnetic resonance (NMR) techniques, such as 2D-NMR (COSY, HSQC, HMBC), can confirm its structure and provide insights into its conformational dynamics. ucl.ac.uk Spectroscopic methods like Fourier-transform infrared (FTIR) and Raman spectroscopy can further characterize its vibrational modes. acs.org A detailed investigation of its physicochemical properties, including pKa, logP, and solubility in various solvents, is also critical for predicting its behavior in biological systems and for formulation development.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govdrugpatentwatch.comnih.govresearchgate.netuci.edu For a compound with as little existing data as this compound, these computational tools offer a powerful approach to predict its properties and guide future research.
Future research should leverage AI and ML to build predictive models for the activity of sulfamoylbenzoic acid derivatives. By training algorithms on existing data for related compounds, it may be possible to predict the likely biological targets of this compound. Generative AI models could be used to design novel analogues with improved potency, selectivity, or pharmacokinetic properties. drugpatentwatch.com Furthermore, ML models can predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to de-risk the development of this compound at an early stage. drugpatentwatch.com
| AI/ML Application | Objective | Potential Impact | Relevant Literature |
| Predictive Modeling | Identify potential biological targets and predict activity. | Accelerate the identification of therapeutic applications. | nih.govuci.edu |
| Generative Design | Create novel analogues with optimized properties. | Expand the chemical space around the core scaffold. | drugpatentwatch.com |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Early-stage risk assessment and candidate selection. | drugpatentwatch.com |
Potential for Applications in Materials Science or Catalysis (if emergent)
While the primary focus for many sulfonamide-containing molecules is in the pharmaceutical realm, the unique chemical functionalities of this compound may lend themselves to applications in materials science or catalysis. The sulfonamide group is known for its ability to participate in hydrogen bonding and coordination with metal ions, and the cyano and carboxylic acid groups offer further reactive handles. rsc.orgnih.gov
An emergent area of research could be the investigation of this compound as a building block for novel polymers or metal-organic frameworks (MOFs). The bifunctional nature of the molecule could allow for the formation of extended network structures with interesting properties. For example, sulfonamide-containing polymers have been explored for various applications. rsc.org The coordination of the sulfonamide and carboxylate groups to metal centers could lead to the formation of novel catalysts. acs.org While speculative, the exploration of these non-medical applications represents a blue-sky research opportunity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
